molecular formula C18H20BrN3O3 B2772162 (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034497-96-4

(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2772162
CAS No.: 2034497-96-4
M. Wt: 406.28
InChI Key: URWDZPWUHUFYCV-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that exhibits a diverse range of chemical and biological properties. Its molecular structure features an integration of bromine, methoxyphenyl, pyrimidinyl, and pyrrolidinyl groups, making it a unique subject of study for chemists and researchers across various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. Initial steps may include the bromination of methoxybenzene, followed by the functionalization of pyrrolidine and pyrimidine derivatives. Key reaction conditions often include the use of catalysts such as palladium or copper and organic solvents like dichloromethane or acetonitrile.

Industrial Production Methods

While specific details on large-scale industrial production may vary, it generally involves optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized, typically using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might involve agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Halogen exchange or nucleophilic substitution can occur, facilitated by the presence of the bromine atom.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in acidic or basic conditions.

  • Reduction: : Lithium aluminium hydride (LiAlH₄) in dry ether.

  • Substitution: : Sodium iodide (NaI) in acetone for halogen exchange.

Major Products Formed

Oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with other functional groups like hydroxyl or amine groups.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is utilized in various scientific research fields:

  • Chemistry: : As a building block for synthesizing complex molecules.

  • Biology: : Studying its effects on biological pathways and its potential as a bioactive molecule.

  • Medicine: : Investigating its therapeutic properties and potential drug interactions.

  • Industry: : Application in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act on enzymes or receptor sites, altering biochemical pathways and cellular responses. These interactions can modulate activity in pathways related to metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (2-Bromo-5-methylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

Compared to its analogs, (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits a unique combination of bromine and methoxy functional groups, which can significantly influence its reactivity and interaction with biological targets. This distinct structure may offer advantages in specificity and potency in various applications.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)15-9-13(24-3)4-5-16(15)19/h4-5,8-9,14H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWDZPWUHUFYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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